molecular formula C23H20FN5O B2827348 1-(4-fluoro-3-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251698-01-7

1-(4-fluoro-3-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2827348
CAS RN: 1251698-01-7
M. Wt: 401.445
InChI Key: CFWCCTUYLQNBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluoro-3-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O and its molecular weight is 401.445. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluoro-3-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluoro-3-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally similar to the queried chemical focuses on the synthesis and evaluation of novel chemical entities with potential biological activities. For instance, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has been explored for potent and selective Met kinase inhibition, demonstrating the critical role of structural modifications for enhanced enzyme potency and kinase selectivity (Schroeder et al., 2009). Similarly, novel enaminones and their reactions with active methylene compounds and amines have been developed to produce derivatives with significant cytotoxic effects against cancer cell lines, showcasing the importance of structural diversity in medicinal chemistry (Riyadh, 2011).

Biological Applications

The biological evaluation of similar compounds has yielded promising results in anticancer and anti-inflammatory domains. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the potential of such compounds in the treatment of cancer and inflammation-related diseases (Rahmouni et al., 2016). Additionally, triazoles and related heterocycles have been explored for antimicrobial activities, with several new compounds showing promising results against a variety of microbial strains (Bayrak et al., 2009).

Mechanistic Insights and Theoretical Studies

Mechanistic and theoretical studies on the synthesis of triazoles provide insights into the chemical behavior and potential applications of these compounds. For instance, an Ab initio method has been applied to study the mechanism of synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, offering a theoretical basis for designing and synthesizing new triazole derivatives (Gu & Lu, 2020).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-(1-phenylethyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c1-15-14-19(8-9-20(15)24)29-22(18-10-12-25-13-11-18)21(27-28-29)23(30)26-16(2)17-6-4-3-5-7-17/h3-14,16H,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWCCTUYLQNBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.